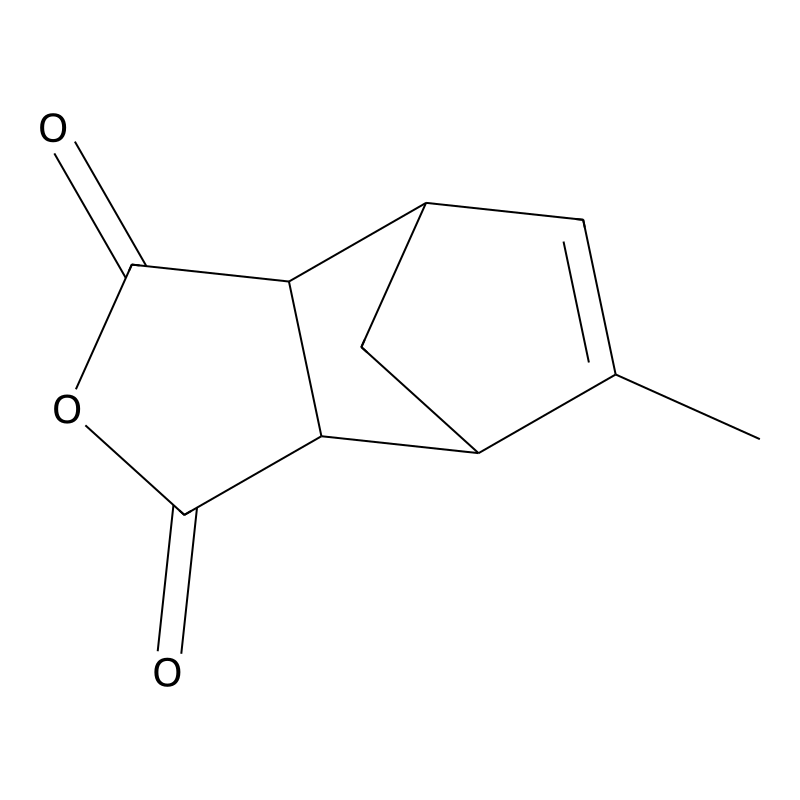

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride, commonly referred to as nadic anhydride, is a chemical compound with the molecular formula and a molecular weight of approximately 178.18 g/mol. This compound appears as a clear light yellow oily liquid and is known for its reactivity due to the presence of the norbornene moiety, which is integral to its applications in polymer chemistry. It is particularly notable for its use as a curing agent in epoxy resins and in various polymerization processes .

- Diels-Alder Reaction: The compound can be synthesized through a Diels-Alder reaction between maleic anhydride and cyclopentadiene, predominantly yielding the endo isomer .

- Thiol-Ene Reaction: The norbornene structure allows for thiol-ene reactions, facilitating the synthesis of cross-linked polymer networks .

- Hydrolysis: In the presence of moisture, this anhydride can hydrolyze to form corresponding dicarboxylic acids .

The synthesis of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride can be achieved through several methods:

- Diels-Alder Reaction: This is the most common method, involving the reaction of maleic anhydride with cyclopentadiene under heat conditions to produce mainly the endo isomer.

- UV Irradiation: The conversion of the endo isomer to the exo isomer can be achieved through UV irradiation, which alters the stereochemistry without significant changes to the molecular framework .

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride has a wide range of applications:

- Curing Agent: It is primarily used as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability .

- Polymer Production: The compound serves as an intermediate in the production of polyesters and alkyd resins.

- Electrical Insulation: Its utility extends to electrical laminating and filament-winding applications due to its adhesive properties.

- Flame Retardants: It is also utilized in flame-retarding treatments for various materials .

Several compounds share structural similarities with 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nadic Anhydride (5-Norbornene-2,3-dicarboxylic) | Anhydride | Predominantly used in epoxy formulations; reactive |

| Maleic Anhydride | Anhydride | Used in resin production; simpler structure |

| Phthalic Anhydride | Anhydride | Commonly used in plasticizers; larger aromatic ring |

| Succinic Anhydride | Anhydride | Biodegradable; used in food additives |

Uniqueness of 5-Methyl-5-norbornene-2,3-dicarboxylic Anhydride

The uniqueness of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride lies in its specific reactivity profile due to the norbornene structure. This allows for versatile applications in advanced materials science and polymer chemistry that are not achievable with simpler anhydrides like maleic or phthalic anhydrides.